Cas no 2137569-51-6 (5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine)

5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- EN300-1121654
- 2137569-51-6
- 5-cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine
- 5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine
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- Inchi: 1S/C14H18FN/c1-9-12(8-14(16-9)10-6-7-10)11-4-2-3-5-13(11)15/h2-5,9-10,12,14,16H,6-8H2,1H3
- InChI Key: FETCIBJRJVIDED-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1C(C)NC(C1)C1CC1
Computed Properties
- Exact Mass: 219.142327740g/mol
- Monoisotopic Mass: 219.142327740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 3
5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1121654-10g |
5-cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine |
2137569-51-6 | 95% | 10g |
$3131.0 | 2023-10-27 | |
Enamine | EN300-1121654-0.1g |
5-cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine |
2137569-51-6 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
Enamine | EN300-1121654-5.0g |
5-cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine |
2137569-51-6 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1121654-1.0g |
5-cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine |
2137569-51-6 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1121654-0.05g |
5-cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine |
2137569-51-6 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
Enamine | EN300-1121654-2.5g |
5-cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine |
2137569-51-6 | 95% | 2.5g |
$1428.0 | 2023-10-27 | |
Enamine | EN300-1121654-10.0g |
5-cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine |
2137569-51-6 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1121654-0.5g |
5-cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine |
2137569-51-6 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1121654-1g |
5-cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine |
2137569-51-6 | 95% | 1g |
$728.0 | 2023-10-27 | |
Enamine | EN300-1121654-5g |
5-cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine |
2137569-51-6 | 95% | 5g |
$2110.0 | 2023-10-27 |
5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine Related Literature
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
Additional information on 5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine
Introduction to 5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine (CAS No. 2137569-51-6)
5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine, a compound with the chemical formula C12H14FN, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both cyclopropyl and fluoro substituents in its structure imparts distinct chemical and pharmacological characteristics, making it a subject of intense research interest.
The CAS number 2137569-51-6 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature. This numbering system is crucial for researchers to locate and verify the compound's properties and applications accurately. The molecular structure of 5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine features a pyrrolidine ring substituted with a cyclopropyl group at the 5-position and a fluoro phenyl group at the 3-position, along with a methyl group at the 2-position. This arrangement contributes to its complex interactions with biological targets.
In recent years, there has been a surge in research focusing on novel heterocyclic compounds due to their diverse pharmacological activities. The 5-cyclopropyl moiety is particularly noteworthy as it can influence the electronic properties and metabolic stability of the molecule. Additionally, the fluorine atom in the 2-fluorophenyl group enhances lipophilicity and metabolic resistance, which are critical factors in drug design. These features make 5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine an attractive candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, its structural motif is reminiscent of several known bioactive molecules, suggesting that it may exhibit similar pharmacological effects. Preliminary computational studies have indicated that 5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine can interact with specific biological targets, including enzymes and receptors involved in neurological disorders. These interactions could potentially lead to the development of new treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
The methylpyrrolidine core is another key feature that contributes to the compound's versatility. Pyrrolidine derivatives are well-documented for their role in various pharmacological applications, ranging from antiviral to anti-inflammatory agents. The incorporation of both cyclopropyl and fluoro substituents into this framework suggests that 5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine may possess enhanced binding affinity and selectivity towards certain biological targets. This makes it a promising scaffold for designing next-generation pharmaceuticals.
In addition to its potential therapeutic applications, 5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine has also been explored for its role in chemical synthesis. The unique reactivity of its functional groups allows for diverse modifications, enabling chemists to create a library of derivatives with tailored properties. Such derivatives could serve as intermediates in the synthesis of more complex molecules or as tools for studying enzyme mechanisms.
The synthesis of 5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal catalysis and flow chemistry, have been employed to improve efficiency and scalability. These methods not only enhance the production process but also allow for greater control over the compound's structural features.
As research continues to uncover new applications for this compound, it is likely that 5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine will play an increasingly important role in pharmaceutical development. Its unique combination of structural features and biological potential makes it a valuable asset in the quest for novel therapeutic agents. Further studies are warranted to fully elucidate its mechanisms of action and explore its clinical relevance.
The growing interest in heterocyclic compounds like 5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine underscores the importance of continued investment in medicinal chemistry research. By leveraging computational modeling, high-throughput screening, and innovative synthetic strategies, scientists can accelerate the discovery of new drugs that address unmet medical needs. This compound exemplifies how structural diversity can lead to novel bioactivities, highlighting the need for comprehensive exploration of chemical space.
In conclusion, 5-Cyclopropyl-3-(2-fluorophenyl)-2-methylpyrrolidine (CAS No. 2137569-51-6) is a fascinating molecule with significant potential in pharmaceutical chemistry. Its unique structural features, combined with preliminary evidence of biological activity, make it a compelling candidate for further research. As our understanding of drug design evolves, compounds like this one will continue to contribute to advancements in medicine and therapeutics.
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